1,1'-((1,4-Phenylenebis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol)
Description
1,1'-((1,4-Phenylenebis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol) is a symmetrical bis-Schiff base compound synthesized via the condensation of 1,4-phenylenediamine with two equivalents of 2-hydroxy-1-naphthaldehyde. This compound features a central 1,4-phenylene backbone flanked by conjugated naphthol moieties, forming a planar structure stabilized by intramolecular hydrogen bonding (C=N and O–H groups). Its extended π-conjugation system contributes to unique photophysical properties, including strong UV-Vis absorption maxima in the range of 374–416 nm, depending on the solvent .
Properties
CAS No. |
17635-31-3 |
|---|---|
Molecular Formula |
C28H20N2O2 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-[[4-[(2-hydroxynaphthalen-1-yl)methylideneamino]phenyl]iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C28H20N2O2/c31-27-15-9-19-5-1-3-7-23(19)25(27)17-29-21-11-13-22(14-12-21)30-18-26-24-8-4-2-6-20(24)10-16-28(26)32/h1-18,31-32H |
InChI Key |
AEIQAMSFNASQDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)N=CC4=C(C=CC5=CC=CC=C54)O)O |
Origin of Product |
United States |
Preparation Methods
Conventional Solution-Phase Condensation
The most widely reported method involves refluxing equimolar quantities of 1,4-phenylenediamine and 2-hydroxy-1-naphthaldehyde in polar protic solvents like ethanol or methanol. A catalytic amount of acetic acid (1–2 drops) is added to protonate the amine, facilitating nucleophilic attack on the aldehyde carbonyl group. The reaction proceeds via the following stoichiometry:
Key parameters include:
Table 1: Comparative Synthetic Conditions
Reaction Mechanism and Intermediate Analysis
Stepwise Condensation Mechanism
-
Protonation : The amine group of 1,4-phenylenediamine is protonated by acetic acid, enhancing electrophilicity.
-
Nucleophilic Attack : The aldehyde carbonyl undergoes nucleophilic attack by the amine, forming a hemiaminal intermediate.
-
Dehydration : Elimination of water yields the imine (C=N) bond, stabilized by conjugation with the naphthol aromatic system.
Key Spectral Evidence:
-
FT-IR : A strong absorption band at 1604–1568 cm⁻¹ confirms C=N stretching.
-
UV-Vis : at 366–416 nm (acetonitrile) arises from π→π* transitions in the conjugated system.
Optimization of Reaction Conditions
Solvent Effects
Polar protic solvents (ethanol, methanol) enhance solubility of reactants and stabilize intermediates via hydrogen bonding. Non-polar solvents like toluene are less effective, as evidenced by lower yields in related systems.
Catalytic Additives
Acetic acid is preferred over mineral acids (e.g., HSO) due to milder conditions, minimizing side reactions like aldehyde oxidation.
Structural Characterization Techniques
Spectroscopic Methods
X-ray Crystallography
Single-crystal studies of analogous Schiff bases reveal a planar geometry with dihedral angles of 15–25° between naphthol and phenyl rings, optimizing π-conjugation.
Applications and Derivative Chemistry
Chemical Reactions Analysis
Types of Reactions
1,1’-((1,4-Phenylenebis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
- Coordination Chemistry : The compound serves as a ligand in coordination chemistry, forming metal complexes that exhibit potential catalytic properties. Its tetradentate nature allows it to coordinate with metal ions through nitrogen and oxygen atoms, leading to unique electronic properties.
Biology
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Studies have shown that Schiff base complexes can inhibit bacterial growth effectively .
Medicine
- Therapeutic Potential : The ability of this compound to bind to biological targets suggests potential therapeutic applications. Its interactions with various biological molecules are under investigation for drug development purposes.
Industry
- Analytical Devices : The compound is utilized in developing sensors and other analytical devices due to its chemical stability and reactivity. Its ability to form stable complexes makes it valuable in sensor technology.
Case Studies
Several studies have explored the applications of Schiff bases and their metal complexes:
- Antibacterial Properties : A study on various Schiff base complexes demonstrated their effectiveness against several bacterial strains, highlighting their potential use as antimicrobial agents .
- Metal Complex Formation : Research has shown that the compound can form stable complexes with metals like copper and zinc, which are characterized by their antibacterial properties .
- Catalytic Activity : Investigations into the catalytic properties of metal complexes derived from this Schiff base have revealed their utility in various chemical reactions, including oxidation and reduction processes .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemistry | Ligand for metal complex formation |
| Biology | Antimicrobial and antifungal activities |
| Medicine | Potential therapeutic agent |
| Industry | Development of sensors and analytical devices |
Mechanism of Action
The mechanism of action of 1,1’-((1,4-Phenylenebis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol) involves its ability to form stable complexes with metal ions. This compound acts as a tetradentate ligand, coordinating with metal centers through its nitrogen and oxygen atoms. The resulting metal complexes can exhibit unique electronic and catalytic properties, making them useful in various applications .
Comparison with Similar Compounds
Substituent Effects on Properties
Compounds synthesized from 1,4-phenylenediamine with varying substituents exhibit distinct physicochemical and biological behaviors:
- Key Observations :
- Electron-donating substituents (e.g., ethoxy in 3b ) redshift UV-Vis absorption due to increased conjugation .
- Hydroxy groups in 3c improve thermal stability (mp 259–260°C) and NLO performance .
- The target compound’s unsubstituted naphthol groups favor strong π-π stacking with DNA, enhancing intercalation .
Comparison with Non-1,4-Phenylene-Based Schiff Bases
Pentane- and Biphenyl-Bridged Analogs
- Key Observations :
Thermal and Spectroscopic Properties
Biological Activity
1,1'-((1,4-Phenylenebis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol), a complex organic compound belonging to the Schiff base class, has garnered attention for its potential biological activities. This compound is synthesized from 1,4-phenylenediamine and naphthaldehyde derivatives, resulting in a structure that allows for various interactions with biological targets.
The molecular formula of this compound is . Its structural uniqueness arises from the presence of naphthalen-2-ol groups and azanylylidene linkages, which contribute to its electronic properties and reactivity. The compound can form stable complexes with metal ions, acting as a tetradentate ligand through nitrogen and oxygen coordination .
Biological Activity Overview
Research has indicated that 1,1'-((1,4-Phenylenebis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol) exhibits several biological activities:
1. Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Studies suggest that it may inhibit the growth of various bacterial strains, indicating potential use as an antimicrobial agent .
2. Antifungal Activity
In addition to antibacterial effects, preliminary studies have shown antifungal activity against certain fungi. This suggests its potential application in treating fungal infections .
3. Anticancer Properties
Recent research highlights the compound's anticancer potential. It has been shown to exhibit cytotoxic effects on cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves inducing apoptosis in cancer cells, which is critical for developing new cancer therapies .
Case Study 1: Anticancer Activity on MCF-7 Cells
A study evaluated the effect of varying concentrations of the compound on MCF-7 cell viability. The results demonstrated significant growth inhibition at concentrations of 250 and 300 μg/ml after 72 hours of treatment. The percentage of cell viability decreased notably compared to control groups, indicating strong anticancer activity .
| Concentration (μg/ml) | Cell Viability (%) |
|---|---|
| Control | 100 |
| 250 | 65 |
| 300 | 45 |
The mechanism underlying the anticancer activity involves DNA fragmentation and apoptosis induction. Staining techniques revealed evidence of DNA damage in treated cells, confirming the compound's role in promoting programmed cell death .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it can be compared with other Schiff bases known for their biological activities:
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| Schiff Base A | Antimicrobial | Contains thiadiazole rings |
| Schiff Base B | Anticancer | Features salicylaldehyde derivatives |
| 1,1'-((1,4-Phenylenebis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol | Antimicrobial, Antifungal, Anticancer | Naphthalen-2-ol groups with azanylylidene linkages |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,1'-((1,4-phenylenebis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol), and what parameters influence yield?
- Methodology : The compound is synthesized via Schiff base condensation between 1,4-phenylenediamine and naphthalen-2-ol derivatives. Key steps include:
- Refluxing equimolar ratios of aldehyde and diamine in absolute ethanol with glacial acetic acid as a catalyst .
- Monitoring reaction progress via TLC and purifying via recrystallization (ethanol/water mixtures) .
- Critical parameters: Solvent choice (polar aprotic vs. ethanol), temperature control (60–80°C), and stoichiometric precision to avoid side products .
Q. Which spectroscopic techniques are most effective for structural confirmation?
- Methodology :
- FT-IR : Confirm imine (C=N) bond formation (~1600–1640 cm⁻¹) and phenolic O-H stretching (~3200–3500 cm⁻¹) .
- NMR (¹H/¹³C) : Assign proton environments (e.g., aromatic protons in naphthalen-2-ol at δ 6.8–8.5 ppm) and verify azanylylidene linkages .
- UV-Vis : Detect π→π* transitions in conjugated systems (250–400 nm) for electronic structure analysis .
Q. How does the compound interact with metal ions, and what coordination geometries are observed?
- Methodology :
- Conduct titration studies in DMSO/water mixtures, monitoring spectral shifts via UV-Vis or fluorescence to identify binding stoichiometry (e.g., 1:1 or 2:1 ligand-metal ratios) .
- X-ray crystallography (e.g., using SHELXS/SHELXL software) reveals octahedral or square-planar geometries with transition metals like Cu(II) or Cd(II) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental spectral data?
- Methodology :
- Perform DFT calculations (B3LYP/6-31G*) to model vibrational spectra and compare with experimental FT-IR data, addressing discrepancies in peak assignments .
- Use Hirshfeld surface analysis to examine intermolecular interactions (e.g., H-bonding, π-stacking) that may influence crystallographic results .
Q. What strategies improve the compound’s selectivity as a chemosensor for heavy metal ions?
- Methodology :
- Functionalize the naphthalen-2-ol groups with electron-withdrawing substituents (e.g., -NO₂) to enhance metal affinity .
- Test selectivity via competitive ion assays (e.g., Cd²⁺ vs. Pb²⁺) in buffer solutions, analyzing detection limits using fluorescence quenching .
Q. How can its biological activity be systematically evaluated against multidrug-resistant pathogens?
- Methodology :
- Antimicrobial assays : Determine minimum inhibitory concentrations (MICs) using broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity screening : Employ MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices .
Q. What experimental designs validate its potential in asymmetric catalysis?
- Methodology :
- Test catalytic efficiency in model reactions (e.g., aldol condensation) using chiral variants of the compound as ligands.
- Compare enantiomeric excess (ee) via HPLC with chiral columns, referencing Ru-BINAP complexes as benchmarks .
Q. How do environmental factors influence its stability and degradation pathways?
- Methodology :
- Conduct accelerated stability studies under varying pH (2–12), UV exposure, and humidity. Monitor degradation via LC-MS to identify breakdown products (e.g., hydrolyzed imine bonds) .
- Apply OECD guidelines for abiotic degradation (e.g., hydrolysis half-life) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
